2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine
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Overview
Description
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring. The presence of the 2,5-dimethylfuran moiety adds unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine typically involves the reaction of 2,5-dimethylfuran with a suitable naphthyridine precursor. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with a naphthyridine aldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase the efficiency and yield of the reaction . This method involves the same reactants but uses microwave irradiation to accelerate the reaction, reducing the reaction time significantly.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to its antimicrobial or anticancer effects. The furan ring’s electron-rich nature allows it to participate in electron transfer reactions, which can be crucial in its photophysical applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2,5-Dimethylfuran-3-yl)-1,8-naphthyridine is unique due to the combination of the naphthyridine and dimethylfuran moieties. This combination imparts distinct photophysical properties, making it suitable for applications in fluorescence and photochemistry .
Properties
CAS No. |
918825-96-4 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H12N2O/c1-9-8-12(10(2)17-9)13-6-5-11-4-3-7-15-14(11)16-13/h3-8H,1-2H3 |
InChI Key |
LFHCATUQQDKLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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